Racemates are typically produced through non-stereoselective reactions where no chiral influence is present. This results in a 1:1 mixture of enantiomers, making the synthesis easier and more cost-effective than isolating pure enantiomers. The classification of racemates can be further divided into three categories: racemic compounds, racemic conglomerates, and pseudoracemates. Each type has distinct crystallization behaviors and thermodynamic properties .
The synthesis of racemates often occurs through reactions that lack stereospecificity. For example, reactions involving achiral reagents or conditions yield racemic products due to the equal likelihood of forming either enantiomer. This process can involve various methods such as:
These methods highlight the ease of producing racemates compared to their enantiomerically pure counterparts, which often require specific catalysts or conditions to achieve selectivity .
The molecular structure of 896683-84-4 reflects its nature as a racemate, characterized by an equal presence of both enantiomers within its crystalline form. The structural representation typically involves:
Data obtained from techniques such as X-ray crystallography can provide insights into the precise arrangement of atoms within the crystal lattice, revealing differences between racemic compounds and conglomerates .
Racemate 896683-84-4 undergoes various chemical reactions similar to those involving its pure enantiomers. Notable reactions include:
The behavior of racemates in these reactions can differ from that of their enantiomers due to factors like steric hindrance and electronic effects, which may influence reaction rates and product distributions .
The mechanism of action for racemates like 896683-84-4 can vary significantly based on the specific biological target. Generally, both enantiomers may interact with biological receptors but potentially elicit different responses:
Research indicates that understanding these mechanisms is crucial for optimizing therapeutic applications and minimizing side effects associated with racemic drugs .
The physical properties of racemate 896683-84-4 include:
Chemical properties are influenced by the molecular structure and include:
Racemate 896683-84-4 has several applications in scientific research and industry:
The exploration of racemates continues to be a vital area in drug development, emphasizing the importance of understanding their unique properties and behaviors .
STAMBP (STAM-binding protein), a JAMM/MPN⁺ metalloprotease deubiquitinase (DUB), regulates endosomal sorting and inflammasome activity by cleaving K63-linked polyubiquitin chains. Compound 896683-84-4 (racemate; BC-1471) disrupts STAMBP-mediated deubiquitination of the inflammasome substrate NALP7. Computational modeling indicates that BC-1471 occupies the catalytic groove of STAMBP’s JAMM domain, competing with the proximal ubiquitin moiety of K63-linked chains. This groove, formed by residues from the ins-1 (aa 314–339) and ins-2 (aa 393–415) insertions, typically accommodates the C-terminal tail of ubiquitin [1] [4]. BC-1471’s binding sterically hinders ubiquitin positioning, preventing the zinc-dependent hydrolysis of isopeptide bonds. Notably, no cocrystal structure of BC-1471 bound to STAMBP has been resolved, limiting atomic-level insights into its mechanism [1].
Table 1: STAMBP Inhibitors and Structural Insights
Inhibitor | STAMBP IC₅₀ | Structural Data Available? | Key Binding Site |
---|---|---|---|
BC-1471 (896683-84-4) | 0.33 µM | No (in silico only) | Catalytic JAMM domain groove |
UbVSP.1 | <0.1 µM | Yes (X-ray) | Ins-1/Ins-2 insertions |
BC-1471 derivatives | N/A | No | Unknown |
BC-1471 exhibits an IC₅₀ of 0.33 µM against STAMBP, determined via in vitro deubiquitination assays using K63-linked diubiquitin or ubiquitin-AMC substrates. This potency surpasses earlier chelating agents (e.g., 1,10-phenanthroline) but remains inferior to engineered ubiquitin variants (UbVs; e.g., UbVSP.1, IC₅₀ < 0.1 µM). Kinetic profiling reveals non-competitive inhibition, as BC-1471 reduces STAMBP’s Vmax without altering KM for ubiquitin substrates. This suggests binding to an allosteric site or irreversible distortion of the catalytic zinc center [1]. Critically, BC-1471 shows incomplete enzyme inhibition (≤80% at 100 µM), indicating residual catalytic activity or compound dissociation. By comparison, UbV inhibitors achieve near-complete blockade at nanomolar concentrations [1] [2].
Table 2: Kinetic Parameters of STAMBP Inhibitors
Parameter | BC-1471 | UbVSP.1 | Phenanthroline |
---|---|---|---|
IC₅₀ | 0.33 µM | <0.1 µM | >50 µM |
Inhibition Type | Non-competitive | Competitive | Competitive |
Max. Inhibition | ~80% | >95% | ~60% |
Catalytic Domain Targeting | Partial | Complete | Partial |
As a racemic mixture, BC-1471 contains enantiomers with potentially divergent interactions in STAMBP’s chiral catalytic environment. Stereochemical studies of analogous DUB inhibitors (e.g., tryptoline acrylamides) reveal that enantiopure compounds exhibit up to 100-fold differences in potency due to steric clashes or suboptimal hydrogen bonding in one enantiomer [3]. For BC-1471:
Tables of Compounds
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7